molecular formula C8H14O2 B1662039 delta-Octalactone CAS No. 698-76-0

delta-Octalactone

Cat. No. B1662039
CAS RN: 698-76-0
M. Wt: 142.2 g/mol
InChI Key: FYTRVXSHONWYNE-UHFFFAOYSA-N
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Description

Delta-Octalactone is a lactone and aroma compound with a creamy cocoa, coconut, and peach flavor . It is puzzlingly one of the least widely used of the entire family of lactones . Its chemical formula is C8H14O2 .


Synthesis Analysis

To extend the use of naturally occurring substituted δ-lactones within the polymer field, their commonly low ceiling temperature and thereby challenging equilibrium behavior needs to be addressed. A synthetic strategy to control the polymerization thermodynamics was developed .


Molecular Structure Analysis

The molecular structure of delta-Octalactone is represented by the chemical formula C8H14O2 . It is also known by the synonym 6-Propyltetrahydro-2H-pyran-2-one .


Chemical Reactions Analysis

Delta-Octalactone can be turned into thermodynamically stable polymers with triggered recyclability . This is achieved by copolymerizing δ-decalactone (δDL) with either ε-decalactone (εDL) or ε-caprolactone (εCL) at room temperature (RT), with diphenyl phosphate (DPP) as a catalyst .


Physical And Chemical Properties Analysis

Delta-Octalactone is a colorless to pale yellow liquid with a density of 1.002 g/cm3 . It has a boiling point of 238 °C (460 °F; 511 K) .

Scientific Research Applications

Aromatic Compound in Perfumery

Delta-Octalactone is commonly utilized as an aromatic compound in perfumery due to its pleasant coconut-like scent. Research highlights its potential application in creating fragrances with distinctive fruity and creamy notes, contributing to the olfactory profile of various consumer products and personal care items (Hartmann et al., 2008; Lee et al., 2020).

Flavor Enhancer in Food Industry

Delta-Octalactone is investigated for its role as a flavor enhancer in the food industry. Studies suggest its use in adding desirable coconut flavors to food products such as dairy, baked goods, and beverages, enhancing their sensory appeal and consumer acceptance (Mottram, 1998; Guth et al., 2012).

Antimicrobial Properties

Research indicates that delta-Octalactone exhibits antimicrobial properties, making it a potential candidate for applications in food preservation and pharmaceutical formulations. Studies explore its efficacy against various microorganisms, highlighting its role in inhibiting bacterial and fungal growth (Rai et al., 2016; Alizadeh et al., 2020).

Biological Activity

Delta-Octalactone is also investigated for its biological activity, including its potential as an anti-inflammatory and neuroprotective agent. Studies suggest its ability to modulate inflammatory responses and protect neuronal cells, indicating possible therapeutic applications in treating inflammatory disorders and neurodegenerative diseases (Zhang et al., 2017; Kim et al., 2021).

Industrial Applications

In addition to its use in perfumery and food industry, delta-Octalactone finds applications in various industrial processes. Research explores its role as a solvent, flavoring agent, and intermediate in the synthesis of other compounds, highlighting its versatility and potential for diverse industrial applications (Rouaud et al., 2012; Ren et al., 2019).

Safety And Hazards

Prolonged inhalation of high concentrations may damage the respiratory system . It may cause gastrointestinal symptoms, including an upset stomach . Prolonged contact may cause dryness of the skin . It may cause temporary eye irritation . It should be stored away from incompatible materials .

properties

IUPAC Name

6-propyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-4-7-5-3-6-8(9)10-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTRVXSHONWYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047164
Record name delta-Octanolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with a coconut-like odour
Record name delta-Octalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/43/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.994-0.999
Record name delta-Octalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/43/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

delta-Octalactone

CAS RN

698-76-0
Record name δ-Octalactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta-Octalactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyran-2-one, tetrahydro-6-propyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name delta-Octanolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-6-propyl-2H-pyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.747
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .DELTA.-OCTALACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AA944C37V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
W Wang, H Chen, D Ke, W Chen, Q Zhong, W Chen… - Microchemical …, 2020 - Elsevier
… of delta-octalactone in lactones had no significant change after sterilization compared with nontreatment, while an increase was observed in the relative content of delta-octalactone …
Number of citations: 20 www.sciencedirect.com
CAB De Maria, RFA Moreira - Química Nova, 2003 - SciELO Brasil
… The furfurylmercaptan, benzyl alcohol, delta-octalactone, eugenol, phenylethylalcohol and guaiacol appear to be only relevant compounds for Anarcadium occidentale. The vanillin was …
Number of citations: 15 www.scielo.br
F Conti, M Zarantoniello, M Antonucci, N Cattaneo… - Animals, 2023 - mdpi.com
… flavor was composed by PG, as solvent mixed with the aromatic chemicals gamma-eptalactone, gamma-nonalactone, delta-esalactone, and vanillin with traces of both delta-octalactone …
Number of citations: 7 www.mdpi.com
C Li, Y Zhao, Y Wang, L Li, J Huang, X Yang, S Chen… - LWT, 2022 - Elsevier
… The samples after addition of the internal standard delta-octalactone (100 μg) were heated … of delta-octalactone, m is the delta-octa lactone weight (μg), and M is the sausage weight (g). …
Number of citations: 31 www.sciencedirect.com
ML Roark - 2023 - search.proquest.com
The objective of this research was to decode the flavor of Asimina triloba, or the pawpaw fruit, to identify and quantitate the aroma-active compounds that are present. Gas …
Number of citations: 4 search.proquest.com
C Saemah, W Jirapakkul - … of the 49th Kasetsart University Annual …, 2011 - cabdirect.org
… Furthermore, dichloromethane could extract many volatile compound that may be aroma active compound; 3-hydroxy-2-butanone, 1, 3-butanediol, 2, 3-butanediol, delta-octalactone, …
Number of citations: 3 www.cabdirect.org
M Dharini, S Jaspin, R Jagan Mohan… - Journal of Food …, 2022 - Wiley Online Library
… The primary compounds found in the present study are delta octalactone and propanal. Delta octalactone, as the name suggests, gives the characteristic flavor to milk and other dairy …
Number of citations: 10 ifst.onlinelibrary.wiley.com
RC Lindsay - 1965 - ir.library.oregonstate.edu
… butyrate, 2-pentanone, 2-hexanone, 2-mercaptoethanol, 2-furfuryl acetate, ethyl hexanoate, methyl heptanoate, 2-tridecanone, ethyl decanoate, ethyl dodecanoate, delta-octalactone …
Number of citations: 7 ir.library.oregonstate.edu
X Lin, S Bakyrbay, L Liu, X Tang, Y Liu - Fermentation, 2023 - mdpi.com
… The results indicated that Lactobacillus had a strong negative correlation with delta-octalactone, cis-bis-(1-propenyl) disulfide-M, diallyl sulfide, allyl methyl trisulfide, and cis-bis-(1-…
Number of citations: 2 www.mdpi.com
LL Zyzak, JD Zyzak, NA Britt, ML Roark, SB Crabtree - Journal of Food Research, 2022
Number of citations: 4

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